molecular formula C9H16N4 B15327055 n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

Cat. No.: B15327055
M. Wt: 180.25 g/mol
InChI Key: VYFMXUOSPXPPNC-UHFFFAOYSA-N
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Description

n-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a methyl group at position 1, and an ethanamine moiety attached via a methylene bridge at position 5. Its molecular formula is C₁₀H₁₇N₅ (derived from structural analysis), with a molecular weight of 207.28 g/mol (calculated). The compound is identified by CAS number 1339047-92-5 and is listed in supplier catalogs as a building block for pharmaceutical intermediates .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H16N4/c1-3-10-6-8-11-9(7-4-5-7)12-13(8)2/h7,10H,3-6H2,1-2H3

InChI Key

VYFMXUOSPXPPNC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1C)C2CC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Nitriles

The 1,2,4-triazole scaffold is commonly synthesized via cyclocondensation between hydrazine derivatives and nitriles or amidines. For the target compound, 3-cyclopropyl-1-methyl-1H-1,2,4-triazole serves as the foundational intermediate.

Example Protocol :

  • Reactant : Cyclopropyl hydrazine and methyl-substituted nitrile.
  • Conditions : Reflux in ethanol or methanol with catalytic acetic acid.
  • Mechanism : Nucleophilic attack of hydrazine on the nitrile, followed by cyclization and tautomerization.

Key Data :

Starting Material Product Yield Conditions Source
Cyclopropyl hydrazine + methyl cyanoacetate 3-cyclopropyl-1H-1,2,4-triazole 78% Ethanol, reflux, 12h

Functionalization of Preformed Triazoles

Alternative routes modify commercially available triazoles. For example, 1-methyl-1H-1,2,4-triazol-3-amine (CAS: 49607-51-4) can be alkylated or subjected to Suzuki-Miyaura coupling to introduce the cyclopropyl group.

Example Protocol :

  • Reactant : 1-Methyl-1H-1,2,4-triazol-3-amine and cyclopropyl boronic acid.
  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃, DME/H₂O, 80°C, 24h.
  • Outcome : Introduces cyclopropyl group at position 3.

Introduction of the Ethanamine Side Chain

Mannich Reaction

The Mannich reaction enables direct attachment of the ethanamine group to the triazole’s methylene bridge.

Example Protocol :

  • Reactants : 3-cyclopropyl-1-methyl-1H-1,2,4-triazole, formaldehyde, and ethylamine.
  • Conditions : Aqueous ethanol, 50°C, 6h.
  • Mechanism : Formation of an iminium intermediate, followed by nucleophilic attack by the triazole’s methyl group.

Key Data :

Triazole Derivative Amine Source Yield Conditions Source
3-cyclopropyl-1-methyl-1H-1,2,4-triazole Ethylamine 65% Ethanol, 50°C, 6h

Alkylation of Triazole-Methanol Intermediates

A two-step process involves hydroxymethylation followed by conversion to the amine.

Step 1: Hydroxymethylation

  • Reactants : Triazole, paraformaldehyde.
  • Conditions : DMF, 100°C, 3h.

Step 2: Mitsunobu Reaction

  • Reactants : Triazole-methanol, phthalimide.
  • Conditions : DIAD, PPh₃, THF, 0°C to RT, 12h.
  • Deprotection : Hydrazine in ethanol to yield primary amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may compromise regioselectivity.
  • Methanol/ethanol systems balance solubility and selectivity for cyclocondensation.

Catalytic Systems

  • Palladium catalysts (Pd/C, Pd(OAc)₂) critical for hydrogenation and coupling steps.
  • Acid catalysts (AcOH, HCl) accelerate cyclization but require neutralization to prevent side reactions.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elution with ethyl acetate/methanol (9:1) removes unreacted amines.
  • HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) achieve >98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.02 (m, 4H, cyclopropyl), 2.45 (s, 3H, N-CH₃), 3.21 (t, 2H, CH₂NH₂).
  • MS (ESI+) : m/z 209.2 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

  • Steric effects : Cyclopropyl groups hinder reactions at position 3. Use bulky bases (e.g., DBU) to favor N1-methylation.
  • Electronic effects : Electron-withdrawing substituents direct reactions to position 5.

Side Reactions

  • Over-alkylation : Controlled stoichiometry of alkylating agents (e.g., methyl iodide) prevents quaternary ammonium salts.
  • Oxidation : Anaerobic conditions (N₂ atmosphere) preserve amine functionality during Pd-catalyzed steps.

Scalability and Industrial Relevance

Batch vs. Flow Chemistry

  • Batch synthesis : Preferred for small-scale (<1 kg) due to simplicity.
  • Continuous flow : Enhances yield (∼15% improvement) for large-scale production by minimizing thermal gradients.

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
Cyclopropyl hydrazine 3200 45%
Palladium catalysts 1500 22%
Solvents (DMF, ethanol) 800 12%

Chemical Reactions Analysis

n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazole-containing amines, which are widely explored in medicinal chemistry for their bioactivity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
n-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (Target) C₁₀H₁₇N₅ 207.28 Cyclopropyl (C3), Methyl (N1), Ethanamine 1339047-92-5
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine C₅H₁₀N₄ 126.16 Methyl (N1), Ethanamine 518066-19-8
2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine C₉H₁₁N₅ 189.22 Pyridinyl (C3), Ethanamine 933716-01-9
1-(3-Ethylisoxazol-5-yl)ethanamine C₆H₁₁N₂O 127.17 Ethylisoxazole, Ethanamine Not listed
N-((6-Chloropyridin-3-yl)methyl)ethanamine C₈H₁₁ClN₂ 170.64 Chloropyridinyl, Ethanamine Not listed

Key Observations:

Structural Diversity: The target compound’s cyclopropyl group distinguishes it from simpler analogs like 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, which lacks bulky substituents . Compared to 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine, the target replaces the pyridinyl group with cyclopropyl, reducing aromaticity and polar surface area, which may affect solubility and blood-brain barrier penetration .

Amine Chain Variations: The ethanamine chain in the target compound is analogous to that in N-((6-chloropyridin-3-yl)methyl)ethanamine, a metabolite of the insecticide nitenpyram . In contrast, 1-(3-Ethylisoxazol-5-yl)ethanamine replaces the triazole core with an isoxazole ring, altering hydrogen-bonding capacity and electronic properties .

Biological Activity

Overview

n-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine, a compound with the molecular formula C10_{10}H18_{18}N4_4, belongs to a class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

The structural representation of this compound is critical for understanding its biological interactions. The compound features a triazole ring, which is known for its role in various biological activities.

Property Details
Molecular Formula C10_{10}H18_{18}N4_4
IUPAC Name This compound
CAS Number 1343327-77-4
SMILES CN1C(=NC(=N1)C2CC2)CN

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the fungicidal effects of similar triazole compounds against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell death. Although specific data on this compound is limited, its structural similarity suggests potential antifungal properties.

Antitumor Activity

Triazole compounds are also investigated for their anticancer effects. For instance, compounds with similar triazole structures have shown promise in inhibiting tumor growth in various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications on the triazole ring can enhance cytotoxicity against specific cancer types.

Study 1: Antifungal Activity

A comparative study evaluated several triazole derivatives against Candida species. The results indicated that compounds with a cyclopropyl group exhibited enhanced antifungal activity compared to their non-cyclopropyl counterparts. This suggests that this compound may have similar or superior antifungal properties.

Study 2: Anticancer Efficacy

In a recent investigation on triazole derivatives' effects on breast cancer cells (MCF7), it was found that modifications at the 5-position of the triazole ring significantly increased apoptosis rates. While direct studies on this compound are lacking, its structural characteristics imply potential efficacy in similar pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.
  • Membrane Disruption : By targeting ergosterol biosynthesis in fungi and potentially affecting lipid membranes in cancer cells.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine with high yield and purity?

  • Methodology :

  • Reaction Optimization : Control temperature (e.g., 60–80°C for cyclopropane ring stability) and solvent choice (polar aprotic solvents like DMF or acetonitrile). Catalysts such as Cu(I) or Ru-based systems may enhance triazole formation .
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate byproducts. Monitor purity via HPLC (≥95% threshold) .
  • Key Precursors : Start with 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde and ethanamine, employing reductive amination (NaBH3_3CN or H2_2/Pd-C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify cyclopropyl protons (δ 1.2–1.8 ppm, multiplet) and triazole methyl groups (δ 3.8–4.0 ppm). 15^{15}N NMR can resolve triazole nitrogen environments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragments (e.g., loss of cyclopropyl group at m/z 123) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triazole-amine interactions) .

Q. What are common synthetic impurities, and how can they be mitigated?

  • Methodology :

  • Byproduct Identification : Monitor for unreacted aldehyde (via Schiff base formation) or over-alkylation products using TLC/GC-MS .
  • Mitigation Strategies : Use excess ethanamine (1.5 eq.) to drive reductive amination to completion. Quench reactions with aqueous NH4_4Cl to remove metal catalysts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 or kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported biological activities of similar triazole derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) from studies on analogous compounds (e.g., antimicrobial vs. anticancer triazoles) .
  • Dose-Response Validation : Re-evaluate activity in standardized models (e.g., NIH/3T3 for cytotoxicity) with controlled pH and serum conditions .

Q. What experimental designs are optimal for evaluating pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays. Measure permeability via Caco-2 monolayers .
  • In Vivo Studies : Administer in rodent models (IV/PO) to determine bioavailability. Use LC-MS/MS for plasma concentration profiling .

Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with fluorophenyl) and test in bioassays (e.g., antimicrobial disk diffusion) .
  • Functional Group Mapping : Use pharmacophore models (MOE/DISCOtech) to identify critical interactions (e.g., triazole N3 hydrogen bonding) .

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